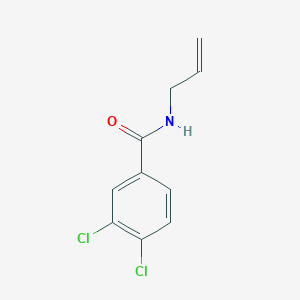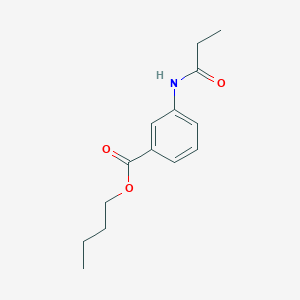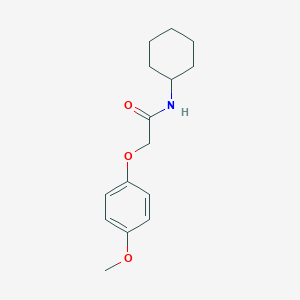
N-(2,5-dichlorophenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-propoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide. The purpose of
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX, N-(2,5-dichlorophenyl)-2-propoxybenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). Diclofenac has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
Diclofenac has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Diclofenac may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide may interact with other drugs or compounds, which can affect its activity.
Future Directions
There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-propoxybenzamide that can improve its bioavailability and efficacy. Another area of interest is the investigation of the potential of N-(2,5-dichlorophenyl)-2-propoxybenzamide in the treatment of neurodegenerative disorders. Finally, there is a need for further research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-propoxybenzamide in different patient populations, particularly in elderly patients and those with comorbidities.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-2-propoxybenzamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX, thereby reducing the production of prostaglandins and reducing pain and inflammation. Diclofenac has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide, including the development of new formulations, investigation of its potential in the treatment of neurodegenerative disorders, and further research on its safety and efficacy.
Synthesis Methods
Diclofenac can be synthesized using various methods, including the condensation of 2,5-dichloroaniline with 2-chloroacetyl chloride to form 2,5-dichlorobenzoylacetyl chloride, which is then reacted with 2-propoxyaniline to yield N-(2,5-dichlorophenyl)-2-propoxybenzamide. Another method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-propoxyaniline in the presence of a base such as triethylamine.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
Product Name |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(17)7-8-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI Key |
HINQOWQOBWVYSB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)


![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)





